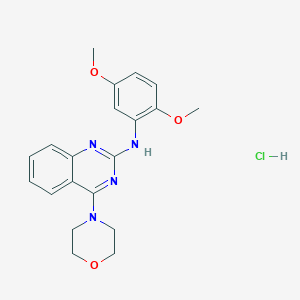![molecular formula C23H23ClN2O3S B4200680 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4200680.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Übersicht
Beschreibung
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various metabolites, including nucleotides, amino acids, and antioxidants, which are essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, this compound can disrupt the glutamine metabolism pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidants, which can protect cells from oxidative stress. In addition, this compound can modulate the immune response by inhibiting the activation of T cells and reducing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide in lab experiments include its potency and selectivity, which can allow for the specific inhibition of glutaminase without affecting other enzymes. This compound is also relatively stable and can be easily synthesized and purified. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. One potential application is in combination therapy with other drugs for the treatment of cancer. This compound has shown synergistic effects with various chemotherapeutic agents and targeted therapies, which can enhance the efficacy and reduce the toxicity of these drugs. Another potential application is in the treatment of metabolic disorders, such as obesity and diabetes, which are characterized by dysregulated glutamine metabolism. This compound can potentially restore the balance of glutamine metabolism and improve metabolic function. Finally, this compound can also be used as a tool compound for studying the role of glutamine metabolism in various biological processes.
Wissenschaftliche Forschungsanwendungen
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurological disorders. In cancer, this compound has shown promising results in preclinical studies as a single agent or in combination with other drugs. It has been shown to inhibit the growth of cancer cells by targeting the glutamine metabolism pathway, which is essential for the survival and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(18-8-4-3-5-9-18)25-23(27)19-12-14-21(15-13-19)26(30(2,28)29)16-20-10-6-7-11-22(20)24/h3-15,17H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFNNSSXPVARLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4200607.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4200621.png)
![3-chloro-4-methoxy-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4200632.png)
![N-benzyl-N'-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea](/img/structure/B4200637.png)
![1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4200641.png)
![ethyl 4-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4200654.png)
![1-benzyl-3-[hydroxy(phenyl)methyl]-4-phenyl-4-piperidinol](/img/structure/B4200659.png)
![2-[(4-bromobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4200670.png)
![N-(2-ethylphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4200674.png)
![4-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200682.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B4200701.png)
